molecular formula C18H14N4O2 B1298468 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole CAS No. 22020-64-0

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole

Cat. No. B1298468
CAS RN: 22020-64-0
M. Wt: 318.3 g/mol
InChI Key: KECUONFFPPDLHK-UHFFFAOYSA-N
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Description

The compound "3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole" is a molecule that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure composed of oxygen, nitrogen, and carbon atoms. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves a nucleophilic substitution reaction of a nucleophile with various electrophiles to achieve the desired oxadiazole scaffolds . Similarly, the synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles is achieved through a one-pot sequential N-acylation/dehydrative cyclization process . These methods highlight the versatility of synthetic approaches for creating oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and Mass spectral studies, and in some cases, by single crystal X-ray diffraction studies . The crystal structure analysis can reveal the lattice parameters and the residual factor, which are indicative of the purity and the crystalline nature of the compound .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including oxidative cyclization, which is a common method for synthesizing substituted oxadiazoles . The use of chloramine-T as an oxidant or Ph3P-I2 as a dehydrating agent are examples of reagents used in these cyclization reactions . These reactions are crucial for introducing different substituents onto the oxadiazole ring, thereby modifying the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the oxadiazole ring. The presence of different functional groups can also affect the compound's ability to form hydrogen bonds and its overall reactivity . The antimicrobial and antileishmanial activities of these compounds are often evaluated through biological assays, which can be correlated with their chemical structure .

Case Studies

Several oxadiazole derivatives have been evaluated for their biological activities, including their potential as urease inhibitors, antimicrobial agents, and anticancer agents. For example, certain indole-based oxadiazole scaffolds have been found to be potent urease inhibitors, with one compound exhibiting competitive inhibition with a Ki value of 0.003 µM . Another study discovered that a 1,2,4-oxadiazole derivative induced apoptosis in cancer cell lines and identified its molecular target as TIP47, an IGF II receptor binding protein . These case studies demonstrate the therapeutic potential of oxadiazole derivatives in drug design.

Scientific Research Applications

Pharmacological and Metabolic Insights

  • Cardiac Functions and Myocardial Metabolism : The study by Sakanashi et al. (1978) explored the effects of a related compound, 5-([2-(diethylamino)-ethyl]amino)-3-phenyl-1,2,4-oxadiazole (DEPO), on cardiac functions and myocardial metabolism. They found that DEPO induced coronary vasodilation and exerted direct inhibitory actions on the heart, without significantly altering myocardial oxygen consumption or myocardial redox potential (Sakanashi et al., 1978).

Neurological Effects and Potential Therapeutic Applications

  • Sigma-1 Receptor Ligands and Neuropathic Pain Treatment : Cao et al. (2019) synthesized a series of phenyl-1,2,4-oxadiazole derivatives and evaluated their anti-allodynic activity. They discovered that certain compounds in this series showed promising activity as sigma-1 receptor ligands, potentially offering new avenues for treating neuropathic pain (Cao et al., 2019).

Antioxidative Properties

  • Prevention of Ethanol-Induced Oxidative Stress : Aktay et al. (2005) investigated the protective effects of a series of compounds including 3-[1-(4-(2-methylpropyl) phenyl) ethyl]-1,2,4-triazole-5-thione and its derivatives against ethanol-induced oxidative stress. The findings suggested that these compounds could help manage ethanol-induced oxidative damage in a selective manner, demonstrating the antioxidative potential of compounds in this chemical family (Aktay et al., 2005).

Schistosomiasis Control

  • Identification of Drug Leads for Schistosomiasis : Sayed et al. (2008) identified oxadiazole 2-oxides, among other compounds, as inhibitors of a parasite enzyme crucial in the treatment of schistosomiasis. This discovery points to the potential use of these compounds in developing treatments for diseases caused by parasites, such as schistosomiasis (Sayed et al., 2008).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-3-7-13(8-4-1)17-19-15(23-21-17)11-12-16-20-18(22-24-16)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECUONFFPPDLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347990
Record name 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole

CAS RN

22020-64-0
Record name 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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